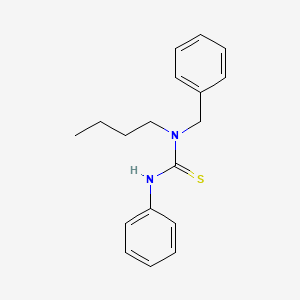

1-Benzyl-1-butyl-3-phenyl-2-thiourea

Description

Overview of Thiourea (B124793) Derivatives in Contemporary Chemical Science

Thiourea, an organosulfur compound with the formula SC(NH₂)₂, serves as a fundamental building block in the synthesis of a vast array of derivatives. mdpi.comwikipedia.org These derivatives, characterized by the (R¹R²N)(R³R⁴N)C=S functional group, are a cornerstone of modern chemical science due to their versatile reactivity and broad spectrum of applications. mdpi.com The presence of both nitrogen and sulfur atoms allows for multiple bonding possibilities, making them valuable ligands in coordination chemistry and precursors for the synthesis of various heterocyclic compounds. rsc.org

Thiourea derivatives are integral to numerous fields, including materials science, agriculture, and pharmaceuticals. rsc.orgsciencepublishinggroup.com In materials science, they are utilized as chemosensors, flame retardants, and antioxidants. rsc.org The agricultural sector employs them as herbicides, insecticides, and fungicides. rsc.orgsciencepublishinggroup.com However, it is in medicinal chemistry that their impact is most profoundly felt. Extensive research has demonstrated the diverse biological activities of thiourea derivatives, including antibacterial, antifungal, antiviral, anticancer, anti-inflammatory, and antiprotozoal properties. mdpi.comrsc.orgsmolecule.commdpi.com

The synthesis of thiourea derivatives is often straightforward, typically involving the reaction of an amine with an isothiocyanate, which allows for the creation of a large and structurally diverse library of compounds for biological screening. mdpi.commdpi.com This accessibility has further fueled their exploration in drug discovery and development. nih.gov

Positioning of N-Benzyl-N-butyl-3-phenyl-2-thiourea in Advanced Organic and Medicinal Chemistry Research

N-Benzyl-N-butyl-3-phenyl-2-thiourea, a disubstituted thiourea, holds a specific position within the vast family of thiourea derivatives. researchgate.net Its structure, featuring a benzyl (B1604629) group, a butyl group, and a phenyl group attached to the thiourea core, contributes to its distinct chemical properties and potential biological activities. The presence of these lipophilic groups can influence its solubility, membrane permeability, and interaction with biological targets.

In medicinal chemistry, N,N'-disubstituted thiourea derivatives are actively investigated for their potential as therapeutic agents. Research has shown that such compounds can act as inhibitors of various enzymes, including nitric oxide synthase, and may exhibit anticancer properties. rsc.orgresearchgate.netnih.gov The specific substitutions on the nitrogen atoms play a crucial role in determining the compound's biological activity. For instance, the presence of benzyl groups has been associated with antitumor activity in some thiourea derivatives. researchgate.netnih.gov

The synthesis of asymmetrically disubstituted thioureas like N-Benzyl-N-butyl-3-phenyl-2-thiourea allows for fine-tuning of the molecule's steric and electronic properties, which is a key strategy in rational drug design. The combination of an aromatic benzyl group, a flexible alkyl butyl chain, and a phenyl ring provides a unique scaffold for exploring structure-activity relationships.

Academic Significance and Research Trajectories of N-Benzyl-N-butyl-3-phenyl-2-thiourea Studies

The academic significance of N-Benzyl-N-butyl-3-phenyl-2-thiourea lies in its potential as a lead compound for the development of new therapeutic agents. While specific research on this exact molecule is not extensively documented in publicly available literature, the broader class of N,N'-disubstituted thioureas is a subject of ongoing investigation.

Future research on N-Benzyl-N-butyl-3-phenyl-2-thiourea is likely to follow several trajectories:

Synthesis and Characterization: Development of efficient and scalable synthetic routes to produce the compound and its analogs. Detailed characterization of its physicochemical properties.

Biological Screening: Evaluation of its activity against a wide range of biological targets, including cancer cell lines, pathogenic microbes, and specific enzymes. For example, studies on similar N-benzyl thiourea derivatives have shown promising results as inhibitors of EGFR and HER-2 kinases, which are implicated in breast cancer. researchgate.netnih.govjppres.com

Structure-Activity Relationship (SAR) Studies: Systematic modification of the benzyl, butyl, and phenyl groups to understand how structural changes affect biological activity. This could involve introducing different substituents on the aromatic rings or altering the length and branching of the alkyl chain.

Computational Modeling: Utilization of molecular docking and other computational tools to predict the binding modes of N-Benzyl-N-butyl-3-phenyl-2-thiourea with biological targets and to guide the design of more potent derivatives.

The exploration of this and similar compounds contributes to the growing body of knowledge on thiourea chemistry and its application in addressing significant health challenges.

Structure

2D Structure

3D Structure

Properties

CAS No. |

101786-18-9 |

|---|---|

Molecular Formula |

C18H22N2S |

Molecular Weight |

298.4 g/mol |

IUPAC Name |

1-benzyl-1-butyl-3-phenylthiourea |

InChI |

InChI=1S/C18H22N2S/c1-2-3-14-20(15-16-10-6-4-7-11-16)18(21)19-17-12-8-5-9-13-17/h4-13H,2-3,14-15H2,1H3,(H,19,21) |

InChI Key |

VDFUCSQUJYZLAZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN(CC1=CC=CC=C1)C(=S)NC2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of N Benzyl N Butyl 3 Phenyl 2 Thiourea

Conventional Synthetic Routes to N-Benzyl-N-butyl-3-phenyl-2-thiourea

The synthesis of asymmetrically substituted thioureas like N-Benzyl-N-butyl-3-phenyl-2-thiourea is principally achieved through direct and reliable methods, leveraging the reactivity of isothiocyanates with amines.

Direct Condensation Reactions

The most straightforward and widely employed method for synthesizing N,N,N'-trisubstituted thioureas is the direct condensation of a secondary amine with an appropriate isothiocyanate. mdpi.comnih.gov In the case of 1-Benzyl-1-butyl-3-phenyl-2-thiourea, this involves the reaction of N-benzyl-N-butylamine with phenyl isothiocyanate. nih.gov

This reaction proceeds via the nucleophilic addition of the secondary amine's nitrogen atom to the electrophilic carbon atom of the isothiocyanate group. The process is typically high-yielding and can be performed under mild conditions, often at room temperature or with gentle heating in a suitable solvent like toluene (B28343) or dichloromethane. mdpi.comnih.gov The simplicity and efficiency of this approach make it the primary choice for accessing this class of compounds.

Table 1: Direct Condensation for N,N,N'-Trisubstituted Thioureas

| Reactant 1 | Reactant 2 | Product | Conditions | Reference |

|---|---|---|---|---|

| Di-n-butylamine | Phenyl isothiocyanate | N,N-di-n-butyl-N′-phenylthiourea | Toluene, dropwise addition | nih.gov |

| N-methylaniline | Phenyl isothiocyanate | N-methyl-N,N′-diphenylthiourea | Toluene, 323 K, 6 h | nih.gov |

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) offer an efficient pathway for the synthesis of complex molecules in a single step, enhancing atom economy and reducing waste. clockss.org While a specific MCR for this compound is not prominently documented, the strategy can be applied to generate thiourea-containing heterocyclic scaffolds. For example, a one-pot, three-component synthesis of bis(thiazol-2-imine) derivatives involves the reaction of diamines, isothiocyanates, and 2-bromoacetophenone. clockss.org

This principle could be adapted to create novel structures derived from the target thiourea (B124793). A hypothetical MCR could involve N-benzyl-N-butylamine, phenyl isothiocyanate, and a third reactive partner to build more complex molecular architectures in a single synthetic operation. Another approach involves the reaction of amines and carbon disulfide to form thiourea derivatives. organic-chemistry.org

Targeted Functionalization and Derivatization of Precursor Thiourea Scaffolds

An alternative synthetic strategy involves the modification of a pre-existing thiourea scaffold. acs.org This method is particularly useful for introducing specific functionalities or for creating libraries of related compounds. For instance, a simpler precursor, such as N-phenylthiourea, could be sequentially alkylated, first with a butyl halide and then with a benzyl (B1604629) halide, to arrive at the target molecule. nih.gov

Another example of this strategy is the synthesis of N-acyl thiourea derivatives. mdpi.comjppres.com This involves the reaction of a precursor thiourea with an acyl chloride. For example, N-(4-t-butylbenzoyl)-N'-phenylthiourea is synthesized from N-phenylthiourea and 4-t-butylbenzoyl chloride. jppres.com This highlights how a basic thiourea unit can be elaborated through reactions targeting the nucleophilic nitrogen atoms. The use of phase-transfer catalysts can improve the reaction speed and yield in such heterogeneous reaction systems. mdpi.com

Table 2: Synthesis via Derivatization of Precursor Scaffolds

| Precursor Scaffold | Reagent(s) | Product Type | Reference |

|---|---|---|---|

| N-Phenylthiourea | 4-t-butyl-benzoyl chloride, triethylamine | N-Acyl thiourea | jppres.com |

| Aminothiazoles | Benzyl isothiocyanate | Thiazolyl thioureas | acs.org |

| Primary amines, Carbamoyl-protected isothiocyanates | Burgess reagent | Guanidines | organic-chemistry.org |

Exploration of Chemical Reactivity and Derivatization Potential

The thiourea moiety within this compound is a versatile functional group, capable of participating in a variety of chemical transformations. Its reactivity is characterized by the nucleophilicity of the sulfur and nitrogen atoms and its ability to serve as a building block for heterocyclic systems. mdpi.com

Nucleophilic Substitution Reactions of the Thiourea Moiety

The sulfur atom of the thiourea group is nucleophilic and can react with various electrophiles. This reactivity is fundamental to its role as a precursor in different chemical syntheses. For example, thioureas can undergo S-alkylation to form isothiourea derivatives.

Furthermore, the nitrogen atoms can also exhibit nucleophilic character. The synthesis of N-acyl thioureas from a thiourea precursor and an acyl chloride is an example of a nucleophilic substitution reaction at the nitrogen. jppres.com The reactivity can also be harnessed in catalyzed reactions, such as the isothiourea-catalyzed thia-Michael addition, where the deprotonated thiourea acts as a potent nucleophile. nih.gov This conjugate addition to α,β-unsaturated esters demonstrates the nucleophilic potential of the sulfur atom within the thiourea framework. nih.gov

Cyclization Pathways Leading to Heterocyclic Compounds

Thiourea derivatives are exceptionally valuable intermediates for the synthesis of a wide array of heterocyclic compounds, including thiazoles, pyrimidines, and quinazolines. mdpi.com The specific structure of this compound, being a trisubstituted thiourea, influences the types of cyclization reactions it can undergo.

A classic example is the Hantzsch thiazole (B1198619) synthesis, where a thiourea reacts with an α-haloketone to form a 2-aminothiazole (B372263) ring. While the trisubstituted nature of the target compound would lead to a quaternary nitrogen in the product (an iminothiazolium salt), this pathway remains a principal method for thiazole formation from thiourea precursors. clockss.org

More advanced cyclization strategies have also been developed. For instance, isothiourea catalysts can promote enantioselective intramolecular cyclizations. In one study, a thia-Michael addition was followed by an intramolecular cyclization to generate iminothiazinanones, demonstrating a sophisticated use of thiourea reactivity to build complex heterocyclic systems. nih.gov The thiourea acts as both a nucleophile and a key structural element in the formation of the final ring structure. nih.gov

Formation of Coordination Compounds with Transition Metal Ions

N-Benzyl-N-butyl-3-phenyl-2-thiourea, a trisubstituted thiourea derivative, exhibits versatile ligating capabilities, readily forming coordination compounds with a variety of transition metal ions. The presence of lone pairs on the sulfur and two nitrogen atoms allows it to act as a ligand in the formation of metal complexes. mdpi.com The coordination chemistry of thioureas is extensive, with the specific nature of the resulting complex being influenced by the metal ion, the substituents on the thiourea backbone, and the reaction conditions employed. rsc.org Due to the electronic and steric influence of its benzyl, butyl, and phenyl groups, this compound is expected to form stable and structurally diverse metal complexes.

Synthetic Approaches for Metal-Thiourea Complexes

The synthesis of metal complexes involving N-substituted thiourea ligands like this compound typically involves the direct reaction of the thiourea ligand with a suitable transition metal salt in an appropriate solvent.

Common synthetic strategies include:

Direct Reaction: The most straightforward method involves mixing a solution of the thiourea ligand, often in a solvent like ethanol, methanol, or dichloromethane, with a solution of a metal salt (e.g., chlorides, nitrates, or perchlorates). mdpi.comnih.gov The resulting complex may precipitate directly from the solution or can be isolated after solvent evaporation. For instance, silver(I) and gold(I) complexes have been synthesized by reacting phosphine-functionalized thioureas with metal triflate salts like [Ag(OTf)(PPh₃)] or [Au(OTf)(PPh₃)]. nih.gov

Control of Stoichiometry: The molar ratio of the ligand to the metal salt is a critical parameter that dictates the final structure of the complex. By adjusting the stoichiometry, complexes with different numbers of coordinated ligands, such as [M(L)₂] or [M(L)₄]²⁺, can be selectively prepared. nih.govnih.gov

Influence of pH: In some cases, the coordination mode is dependent on the pH of the reaction medium. In neutral conditions, thiourea derivatives often coordinate as monodentate ligands, while in basic media, deprotonation of an N-H group can facilitate bidentate chelation involving a nitrogen atom. mdpi.com

The synthesis of these complexes is generally carried out at room temperature, although heating under reflux can be employed to increase the reaction rate or overcome solubility issues. ksu.edu.tr The isolation and purification of the products are typically achieved through filtration and recrystallization from a suitable solvent or solvent mixture.

Table 1: Examples of Synthetic Conditions for Metal-Thiourea Complexes

| Metal Precursor | Ligand Type | Solvent | Conditions | Resulting Complex Type |

| K₂PdCl₄ | N,N-di-(4-tolyl)-N'-(6-chloronicotinoyl) thiourea | Acidic Medium | Not specified | [Pd(L)₂] |

| [Ag(OTf)(PPh₃)] | N-(3,5-bis(trifluoromethyl)phenyl)-N'-(2-(diphenylphosphino)ethyl)thiourea | CH₂Cl₂ | Room Temperature, 1 hr | [Ag(PPh₃)(L)]OTf |

| [Au(OTf)(PPh₃)] | N-phenyl-N'-(2-(diphenylphosphino)ethyl)thiourea | CH₂Cl₂ | Room Temperature, 2.5 hr | [Au(PPh₃)(L)]OTf |

| M(ClO₄)₂ (M=Co, Ni, Cu) | N-phenyl-N′-(3-triazolyl)thiourea | Not specified | Not specified | [M(L)₂] |

This table presents illustrative examples from related thiourea systems to indicate common synthetic parameters.

Ligand Binding Modes and Coordination Geometries in Metal Complexes

Thiourea and its derivatives are versatile ligands capable of adopting several binding modes. The specific mode for this compound would be determined by factors such as the identity of the transition metal, its preferred coordination number, and the steric constraints imposed by the bulky benzyl and butyl groups. mdpi.com

The primary binding modes observed for thiourea ligands are:

Monodentate S-Coordination: The most common coordination mode involves the sulfur atom of the thiocarbonyl group (C=S) acting as a soft donor, binding to a single metal center. mdpi.com This is typical for soft metal ions like Ag(I), Au(I), and Pd(II). In such complexes, the ligand is neutral.

Bidentate S,N-Chelation: The ligand can act as a bidentate chelate, coordinating through both the sulfur atom and one of the nitrogen atoms. mdpi.com This results in the formation of a stable four-membered ring. tandfonline.com This mode often occurs after the deprotonation of the N-H proton of the phenyl-substituted nitrogen, making the ligand monoanionic. The presence of bulky substituents on the other nitrogen, as in this compound, may sterically favor chelation involving the less-substituted N-phenyl group.

Bridging Coordination: In some instances, the thiourea ligand can bridge two metal centers, although this is less common for N,N,N'-trisubstituted thioureas.

Table 2: Common Coordination Geometries for Transition Metal-Thiourea Complexes

| Metal Ion | Typical Coordination Geometry | Ligand Binding Mode | Example |

| Ag(I) | Trigonal Planar / Linear | Monodentate (S) or Bidentate (P,S) | [Ag(T1)(PPh₃)]OTf mdpi.com |

| Au(I) | Linear | Monodentate (P or S) | [AuT1(PPh₃)]OTf nih.gov |

| Pd(II) | Square Planar | Bidentate (S,N or O,S) | [Pd(L)₂] researchgate.net |

| Ni(II) | Tetrahedral / Square Planar | Monodentate (S) or Bidentate (S,N) | [Ni(PMCT)₂] mdpi.com |

| Co(II) | Tetrahedral | Bidentate (S,N) | [Co(L)₂] ksu.edu.tr |

This table summarizes geometries observed in complexes with various thiourea derivatives.

Impact of Metal Complexation on Chemical Reactivity

The coordination of this compound to a transition metal ion significantly alters the electronic properties and chemical reactivity of the ligand. This modification is a direct consequence of the donation of electron density from the sulfur (and potentially nitrogen) atom to the metal center.

Key changes in reactivity upon complexation include:

Electronic Redistribution: Upon coordination through the sulfur atom, the C=S double bond character decreases, while the C-N bond character increases. This electronic shift can be observed experimentally through spectroscopic techniques. For example, in infrared (IR) spectroscopy, the ν(C=S) stretching band shifts to a lower frequency, while the ν(C-N) bands may shift to higher frequencies. nih.gov In ¹H NMR spectroscopy, the N-H proton signal often shifts downfield upon complexation, indicating its involvement in or proximity to the coordination sphere. nih.gov

Enhanced Biological Activity: It has been widely observed that the biological activity of thiourea derivatives can be significantly enhanced upon complexation with metal ions. mdpi.comnih.gov While the free ligands may show moderate or no cytotoxic activity, their corresponding metal complexes often exhibit potent effects against various cancer cell lines. nih.govnih.govresearchgate.net This enhancement is attributed to the combined effects of the ligand and the metal, potentially facilitating transport into cells and interaction with biological targets.

Desulfurization Reactions: Metal-coordinated thioureas can undergo desulfurization, where the C-S bond is cleaved. This process is often promoted by the metal ion, which acts as a sulfide (B99878) acceptor. tandfonline.com The reactivity towards desulfurization can be influenced by the nature of the metal and the other ligands present in the coordination sphere.

Advanced Structural Characterization and Solid State Analysis in Thiourea Research

Spectroscopic Techniques for Structural Elucidation and Confirmation

Spectroscopic methods are fundamental to confirming the molecular structure of a synthesized compound. These techniques probe the interaction of molecules with electromagnetic radiation, providing a unique fingerprint based on the compound's specific arrangement of atoms and bonds.

Applications of Vibrational Spectroscopy (IR, Raman)

For a thiourea (B124793) derivative like 1-Benzyl-1-butyl-3-phenyl-2-thiourea, an IR spectrum would be expected to show characteristic absorption bands corresponding to:

N-H stretching: A band in the region of 3100-3400 cm⁻¹, indicative of the secondary amine.

C-H stretching: Aromatic and aliphatic C-H stretching vibrations typically appear between 2850-3100 cm⁻¹.

C=S stretching (Thioamide I band): The thiocarbonyl group vibration, which is often coupled with other modes, would be expected in the 1250-1020 cm⁻¹ region.

C-N stretching (Thioamide II & III bands): These vibrations, coupled with N-H bending, contribute to bands in the 1570-1420 cm⁻¹ and 1420-1350 cm⁻¹ regions, respectively.

Aromatic C=C stretching: Bands in the 1600-1450 cm⁻¹ range would confirm the presence of the phenyl and benzyl (B1604629) rings.

A Raman spectrum would provide complementary information, particularly for the non-polar C=S and C-C bonds. While detailed experimental spectra for the target compound are unavailable, studies on related molecules like 1,3-diphenyl thiourea have utilized both FT-IR and FT-Raman spectroscopy to assign these characteristic vibrational modes. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopic Investigations (e.g., ¹H, ¹³C)

NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of an organic molecule in solution.

¹H NMR: A proton NMR spectrum of this compound would provide information on the number of different types of protons, their connectivity, and their chemical environment. Key expected signals would include:

Aromatic protons from the phenyl and benzyl groups (typically δ 7.0-8.0 ppm).

The N-H proton, which would appear as a broad singlet with a variable chemical shift.

Protons of the benzylic methylene (CH₂) group.

Distinct signals for the four methylene (CH₂) groups and the terminal methyl (CH₃) group of the butyl chain.

¹³C NMR: A carbon-13 NMR spectrum would show distinct signals for each unique carbon atom in the molecule. The most characteristic signal would be that of the thiocarbonyl (C=S) carbon, which typically resonates far downfield (δ 180-200 ppm). Other expected signals would correspond to the aromatic carbons of the two rings and the aliphatic carbons of the butyl and benzyl groups.

Although no experimental NMR data exists for this compound, extensive NMR studies have been conducted on other substituted thioureas, demonstrating the utility of these techniques for full structural confirmation. conicet.gov.ar

Electronic Absorption Spectroscopy (UV-Vis)

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within the molecule. For aromatic compounds like this compound, the spectrum would be dominated by absorptions due to π → π* transitions within the phenyl and benzyl aromatic rings. The thiocarbonyl group (C=S) also possesses a lower energy n → π* transition, which may appear as a weaker, longer-wavelength absorption band. Studies on related compounds like 1-benzyl-3-furoyl-1-phenylthiourea have shown characteristic UV-Vis absorption bands that are analyzed to understand the electronic structure. conicet.gov.ar

X-ray Crystallographic Analysis of Thiourea Architectures

X-ray crystallography provides definitive, high-resolution information about the three-dimensional arrangement of atoms in the solid state, including precise bond lengths, bond angles, and intermolecular interactions.

Single Crystal X-ray Diffraction for Precise Molecular Geometry Determination

To perform this analysis, a suitable single crystal of the compound must first be grown. Single crystal X-ray diffraction would unambiguously determine the molecular conformation of this compound. It would provide precise measurements of all bond lengths and angles, such as the C=S and C-N bond lengths of the thiourea core, and the torsion angles describing the orientation of the benzyl, butyl, and phenyl substituents relative to the central thiourea plane. This level of detail is essential for understanding the steric and electronic effects of the substituents on the molecular structure. Crystal structures of related compounds, such as N,N-di-n-butyl-N′-phenylthiourea, have been reported and provide insight into the expected molecular geometry. nih.gov

Analysis of Hydrogen Bonding Networks and Intermolecular Interactions

In the solid state, thiourea derivatives are known to form extensive networks of intermolecular interactions, primarily driven by hydrogen bonding involving the N-H donor and the thiocarbonyl sulfur (S) acceptor. A crystallographic analysis of this compound would reveal how the molecules pack in the crystal lattice. It would be expected that the N-H group acts as a hydrogen-bond donor to the sulfur atom of a neighboring molecule, potentially forming centrosymmetric dimers or extended chains. nih.govnih.gov Additionally, weaker C-H···π interactions involving the aromatic rings could further stabilize the crystal packing. The specific nature of these interactions dictates the macroscopic properties of the solid material.

Insights from Solid-State Packing Arrangements

In the solid state, thiourea derivatives are known to form various supramolecular assemblies, primarily driven by hydrogen bonding. nih.govmdpi.com The presence of N-H and C=S groups allows for the formation of strong N-H···S hydrogen bonds, which are a recurring motif in the crystal structures of many thioureas. nih.gov Additionally, weaker interactions such as C-H···S, C-H···π, and π-π stacking can contribute to the stability of the crystal lattice. rsc.org

A study on N,N,N'-trisubstituted thioureas, including the structurally similar N,N-di-n-butyl-N′-phenylthiourea, revealed that the steric and electronic properties of the substituents significantly influence the packing arrangement. iucr.orgiucr.org For N,N-di-n-butyl-N′-phenylthiourea, the crystal structure analysis shows the formation of hexameric ring assemblies. iucr.orgiucr.org This arrangement is a departure from the more common infinite chains or dimeric pairs observed in other thiourea derivatives. iucr.orgiucr.orgnih.gov The formation of such a hexameric structure is likely influenced by the steric bulk of the two butyl groups, which may hinder the formation of extended chains.

The interplay of these various intermolecular forces—hydrogen bonding, van der Waals forces, and potential π-stacking interactions from the phenyl and benzyl groups—will ultimately define the three-dimensional architecture of the crystal lattice. The study of these packing arrangements is fundamental to understanding structure-property relationships in thiourea research.

Interactive Data Table: Crystallographic Data for a Structurally Related Compound

Below is a table summarizing key crystallographic and structural parameters for N,N-di-n-butyl-N′-phenylthiourea, a close structural analog of this compound. This data provides a basis for understanding the potential solid-state characteristics of the target compound.

| Parameter | Value for N,N-di-n-butyl-N′-phenylthiourea iucr.orgiucr.org |

|---|---|

| Chemical Formula | C15H24N2S |

| Crystal System | Trigonal |

| Space Group | R3 |

| N1—C1 Bond Distance (Å) | 1.3594(15) |

| C1—N2 Bond Distance (Å) | 1.3432(15) |

| C1=S2 Bond Distance (Å) | 1.7004(11) |

| C1—N1—C2—C7 Torsion Angle (°) | 55.54(16) |

| Dominant Packing Motif | Hexameric ring assemblies |

Computational and Theoretical Studies on N Benzyl N Butyl 3 Phenyl 2 Thiourea and Analogues

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations offer a microscopic view of the molecule, revealing fundamental details about its electron distribution and energetic landscape. These calculations are crucial for understanding the intrinsic properties that govern the chemical and biological behavior of N-Benzyl-N-butyl-3-phenyl-2-thiourea and its derivatives.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It has been widely applied to study thiourea (B124793) derivatives, providing valuable information about their optimized geometry, vibrational frequencies, and electronic properties. conicet.gov.arepstem.net For instance, DFT calculations, often using the B3LYP functional with a suitable basis set like 6-311++G(d,p), have been employed to determine the geometrical parameters of thiourea derivatives, which show good agreement with experimental data from X-ray diffraction. conicet.gov.ar These studies help in understanding the conformational preferences of the molecule, such as the U-shaped conformation observed in some N-acylthioureas, which is stabilized by intramolecular hydrogen bonding. conicet.gov.ar

Furthermore, DFT is used to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more polarizable and has a higher chemical reactivity. conicet.gov.ar Time-dependent DFT (TD-DFT) is another application used to simulate the electronic absorption spectra of these compounds, helping to interpret experimental UV-visible spectra. conicet.gov.ar

Natural Bond Orbital (NBO) analysis is a theoretical method that provides a detailed picture of the bonding and electronic interactions within a molecule. wikipedia.org It examines the delocalization of electron density between occupied Lewis-type (donor) NBOs and unoccupied non-Lewis-type (acceptor) NBOs, which is a key factor in understanding molecular stability. conicet.gov.ar For thiourea derivatives, NBO analysis reveals hyperconjugative interactions that contribute to their stability. conicet.gov.ar

The analysis quantifies the stabilization energy associated with these interactions, providing insights into the charge transfer occurring within the molecule. researchgate.net This information is crucial for understanding the reactivity and the nature of intramolecular bonding, such as hydrogen bonds. conicet.gov.ar

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. conicet.gov.arnih.gov The MEP map provides a visual representation of the charge distribution around the molecule. Different colors on the MEP surface indicate different electrostatic potential values. Typically, red regions represent negative potential and are indicative of sites prone to electrophilic attack, while blue regions represent positive potential, indicating sites for nucleophilic attack. nih.gov

For thiourea derivatives, MEP analysis helps in identifying the electron-rich and electron-poor regions. conicet.gov.ar For example, the regions around the sulfur and oxygen atoms often show negative potential, making them susceptible to electrophilic attack, whereas the N-H protons might exhibit a positive potential, indicating a site for nucleophilic interaction. conicet.gov.arnih.gov This analysis is instrumental in understanding the intermolecular interactions and the binding mechanisms of these compounds with biological targets.

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation techniques are pivotal in predicting how N-Benzyl-N-butyl-3-phenyl-2-thiourea and its analogues might interact with biological systems. These methods bridge the gap between chemical structure and biological activity, facilitating the design of new and more potent therapeutic agents.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor or enzyme. nih.gov This method is extensively used to understand the binding modes of thiourea derivatives with various biological targets, such as proteins and DNA. nih.govnih.gov The results of docking studies are often expressed as a binding energy or a scoring function, which estimates the binding affinity between the ligand and the target. nih.gov

For example, docking studies have been performed on thiourea analogues to predict their interactions with the active sites of enzymes like DNA gyrase and epidermal growth factor receptor (EGFR). nih.govnih.gov These studies can reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. nih.gov This information is invaluable for structure-based drug design, allowing for the modification of the ligand's structure to enhance its binding affinity and selectivity.

| Thiourea Analogue | Target Protein | Key Findings | Reference |

|---|---|---|---|

| 1-allyl-3-benzoylthiourea (B5185869) analogues | DNA gyrase subunit B | Showed good interaction and affinity to the receptor, comparable to standard compounds. | nih.gov |

| N-benzyl-N-(X-2-hydroxybenzyl)-N'-phenylthioureas | EGFR | Predicted probable binding conformation, correlating with antiproliferative activity. | nih.gov |

| N-(4-t-butylbenzoyl)-N'-phenylthiourea | EGFR and SIRT1 | Predicted higher cytotoxicity at the EGFR receptor. | jppres.com |

Quantitative Structure-Activity Relationship (QSAR) is a computational method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. mdpi.com QSAR models are developed by correlating the physicochemical or structural properties of molecules (descriptors) with their experimentally determined biological activities. nih.govresearchgate.net

These models can then be used to predict the activity of new, unsynthesized compounds, thereby prioritizing the synthesis of the most promising candidates. mdpi.com Various molecular descriptors can be used in QSAR studies, including electronic, steric, and hydrophobic parameters. nih.gov For thiourea derivatives, QSAR studies have been employed to understand the structural requirements for their biological activities, such as antimicrobial or anticancer effects. researchgate.net The generated QSAR models can highlight the key structural features that positively or negatively influence the activity, guiding the design of more potent analogues. nih.govresearchgate.net

| Compound Series | Biological Activity | Key Descriptors Identified | Reference |

|---|---|---|---|

| 1-[benzofuran-2-yl-(4-alkyl/aryl-phenyl) | CYP26A1 inhibitory activity | Molar refractivity, molecular weight, partition coefficient | nih.gov |

| 2-phenyl-2,3-dihydrobenzofurans | Antileishmanial activity | 3D molecular interaction fields (MIFs) | mdpi.com |

| 1-adamantylthio derivatives of pyridine | Antioxidant and cytotoxic activities | Dipole moment, electrophilicity index, LUMO energy | researchgate.net |

In Silico Prediction of Biological Receptor Binding Affinity

The prediction of how a chemical compound will interact with biological receptors is a cornerstone of modern drug discovery and computational chemistry. For N-Benzyl-N-butyl-3-phenyl-2-thiourea, while specific, direct in silico studies on its binding affinity to a wide array of biological receptors are not extensively documented in publicly available research, a wealth of information on analogous thiourea derivatives allows for a predictive analysis of its potential interactions. Computational methods such as molecular docking and quantitative structure-activity relationship (QSAR) studies on similar compounds provide a framework for understanding how the structural motifs of 1-Benzyl-1-butyl-3-phenyl-2-thiourea—namely the N-benzyl group, the N-butyl group, and the N'-phenyl group—may influence its binding characteristics.

Thiourea derivatives are known to interact with a variety of biological targets, and their binding affinity is significantly influenced by the nature of the substituents on the thiourea core. For instance, studies on N-aryl thiourea derivatives have demonstrated that they tend to exhibit greater antibacterial activity compared to their alkyl-substituted counterparts. nih.gov This suggests that the phenyl group in this compound is likely a key contributor to its potential biological activity.

Molecular docking studies on a series of 1-allyl-3-benzoylthiourea analogs against the DNA gyrase subunit B receptor revealed that the binding affinity is sensitive to the substitutions on the phenyl ring. nih.gov The presence of electron-withdrawing groups, for example, has been shown to enhance antibacterial activity, indicating a direct relationship between the electronic properties of the substituents and the binding interaction with the target protein. nih.gov

In the context of anticancer research, N-benzyl-N-(X-2-hydroxybenzyl)-N'-phenylureas and thioureas have been investigated as potential inhibitors of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2) kinases. nih.gov A docking simulation of a particularly active thiourea compound from this series, compound 7b, into the EGFR active site helped to elucidate the probable binding conformation. nih.gov This highlights the importance of the benzyl (B1604629) group in orienting the molecule within the receptor's binding pocket.

The following table summarizes in silico and experimental data for various thiourea analogues, providing insights into how different substituents affect their binding affinity and inhibitory activity against various biological targets. This data can be used to extrapolate the potential binding characteristics of this compound.

Table 1: In Silico and In Vitro Activity of Selected Thiourea Analogues

| Compound/Analogue | Target Receptor/Organism | In Silico Finding (Binding Energy/Score) | In Vitro Finding (IC₅₀/Activity) | Reference |

| 1-allyl-3-benzoylthiourea analogues | DNA gyrase subunit B | Good affinity to the receptor | Effective against MRSA, S. typhi, E. coli, P. aeruginosa | nih.gov |

| N-benzyl-N-(X-2-hydroxybenzyl)-N'-phenylthioureas | EGFR, HER-2 | - | Good inhibitory activity (e.g., Compound 7b: EGFR IC₅₀ = 0.08 µM, HER-2 IC₅₀ = 0.35 µM) | nih.gov |

| Thiourea-derived compounds | Tyrosine kinase | Binding energy: -87.62 to -95.26 kcal/mol | Potential as anticancer drug candidates | doaj.orgunair.ac.id |

| Alkyl/aryl thioureas | α-amylase | - | Significant inhibition (e.g., Compound 4b: IC₅₀ = 9.1 µg/ml) | nih.gov |

| 1-(acyl/aroyl)-3-(substituted)thioureas | E. Coli DNA Gyrase A | Binding energy: -6.61 kcal/mol (for a trifluoromethyl-phenyl derivative against 6LU7 protein) | Antibacterial activity | rsc.org |

Based on these findings, it can be predicted that the combination of a benzyl group, a flexible butyl chain, and a phenyl ring in this compound would result in a molecule with the potential to interact with a range of biological receptors. The lipophilicity introduced by the butyl group may influence its ability to cross cellular membranes, while the aromatic rings (benzyl and phenyl) could engage in π-π stacking and hydrophobic interactions within receptor binding sites. The thiourea core itself is capable of forming crucial hydrogen bonds. The interplay of these structural features will ultimately determine its specific binding affinities and biological activities.

Investigation of Biological Activities and Mechanistic Studies in Vitro and Preclinical Focus

Anticancer Potential and Associated Molecular Mechanisms

No published data were found regarding the anticancer potential or associated molecular mechanisms of 1-Benzyl-1-butyl-3-phenyl-2-thiourea.

In Vitro Cytotoxicity Assessments in Cancer Cell Lines

There are no available studies or data on the in vitro cytotoxic effects of this compound on any cancer cell lines.

Elucidation of Apoptosis Induction Pathways

Information regarding the ability of this compound to induce apoptosis is not available in scientific literature.

Mechanisms of Tumor Growth Inhibition

There is no research detailing the mechanisms by which this compound might inhibit tumor growth.

Structure-Activity Relationship (SAR) in Anticancer Efficacy

No SAR studies have been published that include this compound to evaluate its anticancer efficacy.

Antimicrobial and Antiprotozoal Investigations

No specific data exists for the antimicrobial or antiprotozoal activity of this compound.

Studies on Antibacterial Activity

There are no published reports on the antibacterial activity of this compound against any bacterial strains.

Evaluation of Antifungal Properties

Direct studies evaluating the in vitro antifungal properties of this compound against various fungal pathogens are not readily found in the current body of scientific literature. However, the general class of thiourea (B124793) derivatives has been a subject of interest in the development of novel antifungal agents. For instance, research on N-(benzyl) chitosan (B1678972) derivatives has demonstrated their potential to control plant pathogenic fungi, with some derivatives showing significant inhibition of spore germination and mycelial growth of species like Fusarium oxysporum and Pythium debaryanum. researchgate.net The structural features of these active compounds, particularly the presence of a benzyl (B1604629) group, suggest that related thiourea compounds could warrant investigation for similar activities.

Research on Antileishmanial and Other Antiprotozoal Activities

The potential of thiourea derivatives as antiprotozoal agents, particularly against Leishmania species, is an active area of investigation. Leishmaniasis is a significant health concern in many parts of the world, and the search for new, effective treatments is ongoing. nih.gov

Studies on a series of novel 1-aryl/alkyl-3-benzoyl/cyclopropanoyl thiourea derivatives have shown some promise. nih.gov When tested in vitro against Leishmania major promastigotes, several of these compounds exhibited antileishmanial activity, although they were less potent than the standard drug, amphotericin B. nih.gov For example, compounds with specific substitutions on the thiourea nitrogen showed notable activity, highlighting the importance of the molecular structure in determining biological effect. nih.gov While these findings are for structurally related compounds and not this compound itself, they provide a rationale for future studies to explore its potential in this area.

Enzyme Inhibition Studies

The ability of thiourea derivatives to inhibit various enzymes is a key aspect of their therapeutic potential. The core thiourea moiety can interact with enzyme active sites, leading to modulation of their function.

Cholinesterase (AChE and BChE) Inhibition Research

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are important enzymes in the nervous system, and their inhibition is a key strategy in the management of conditions like Alzheimer's disease. While no specific data exists for the cholinesterase inhibitory activity of this compound, research on other thiourea derivatives has shown their potential in this area. For example, certain 1-benzoyl-3-phenyl-2-thiourea (B1213829) derivatives have demonstrated inhibitory effects on both AChE and BChE. Additionally, studies on (S)-N-benzyl-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives, which contain a benzyl group, have identified compounds with inhibitory activity against BChE. nih.gov These findings suggest that the structural components of this compound could potentially interact with cholinesterases, but direct experimental evidence is required.

Urease Enzyme Inhibition Studies

Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is a key virulence factor for some pathogenic bacteria, such as Helicobacter pylori. The inhibition of urease is therefore a target for the development of new antibacterial agents. Phenylthiourea (PTU) is a known inhibitor of phenoloxidase, acting as a competitive inhibitor. nih.gov More specifically, N-monoarylacetothioureas have been identified as potent urease inhibitors, with some compounds showing significantly greater potency than the standard drug, acetohydroxamic acid (AHA). nih.gov These studies underscore the potential of the thiourea scaffold in designing effective urease inhibitors. However, specific inhibitory data for this compound against urease has not been reported.

Inhibition of Alpha-Glucosidase and Related Metabolic Enzymes

Alpha-glucosidase is a key enzyme involved in carbohydrate digestion, and its inhibition is an important therapeutic strategy for managing type 2 diabetes. nih.gov While there are no direct studies on the alpha-glucosidase inhibitory activity of this compound, the broader class of thiourea derivatives has been explored for this purpose. For example, novel series of 1-benzyl-3-((2-substitutedphenyl)amino)-2-oxoethyl)-2-(morpholinomethyl)-1H-benzimidazol-3-ium chloride have been synthesized and shown to possess significant α-glucosidase inhibitory potential, with some compounds being more potent than the standard drug acarbose. nih.gov The presence of a benzyl group in these active compounds suggests a potential avenue for future research into the effects of this compound on this metabolic enzyme.

Lipoxygenase Inhibition and Anti-inflammatory Mechanistic Research

Lipoxygenases are enzymes involved in the inflammatory pathway, and their inhibition is a target for the development of anti-inflammatory drugs. There is currently no direct research on the lipoxygenase inhibitory activity of this compound. However, studies on other complex molecules containing benzyl groups, such as polyfunctionalized α-phenyl-tert-butyl(benzyl)nitrones, have identified compounds with potent lipoxygenase inhibitory capacity. nih.gov This indicates that the benzyl moiety can contribute to anti-inflammatory activity, but specific studies are needed to determine if this compound possesses similar properties.

Antioxidant Activity and Free Radical Scavenging Mechanisms

Extensive literature searches did not yield any specific studies on the antioxidant activity of the chemical compound this compound. Consequently, no data from in vitro antioxidant assays or mechanistic elucidations are available for this particular compound.

In Vitro Antioxidant Assays (e.g., DPPH, ABTS)

There are no published research findings that have evaluated the potential of this compound to scavenge free radicals using common in vitro antioxidant assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) or the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) tests. While these assays are standard methods to screen compounds for antioxidant activity, they have not been applied to this specific thiourea derivative according to available scientific literature.

Mechanistic Elucidation of Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET) Pathways

Due to the absence of primary research on the antioxidant properties of this compound, there is no information regarding the potential mechanisms by which it might act as an antioxidant. Investigations into whether it would follow a Hydrogen Atom Transfer (HAT) or a Single Electron Transfer (SET) pathway have not been reported.

Other Investigated Biological Activities (e.g., Anti-Alzheimer, Antituberculosis, Antimalarial, Antiviral)

A comprehensive review of scientific databases and literature reveals a lack of studies investigating the potential therapeutic activities of this compound. As a result, there is no available data on its efficacy as an anti-Alzheimer's, antituberculosis, antimalarial, or antiviral agent. While research into the biological activities of other thiourea derivatives has been conducted in these areas, the specific compound this compound remains uncharacterized in the scientific literature regarding these potential applications.

Emerging Research Applications of N Benzyl N Butyl 3 Phenyl 2 Thiourea and Thiourea Derivatives

Potential in Preclinical Drug Discovery and Development

The structural framework of thiourea (B124793) is a significant pharmacophore in the quest for new therapeutic agents. mdpi.com Derivatives of thiourea have demonstrated a broad spectrum of biological activities, positioning them as promising candidates for drug development. mdpi.combiointerfaceresearch.com Their versatility allows for structural modifications that can tune their interaction with various biological targets. biointerfaceresearch.com

Research has highlighted the potential of thiourea derivatives as:

Antimicrobial Agents: Many thiourea compounds exhibit potent antibacterial and antifungal properties. mdpi.comnih.gov For instance, certain derivatives have shown activity against pathogens like Staphylococcus aureus and Escherichia coli. Some have also been investigated for activity against Mycobacterium tuberculosis. nih.gov The antifungal activity is also significant, with some derivatives and their metal complexes showing efficacy against fungi such as Saccharomyces cerevisiae and Penicillium digitatum. semanticscholar.org

Antiviral Agents: The development of thiourea derivatives as antiviral drugs is an active area of research. semanticscholar.orgbiointerfaceresearch.com

Anticancer Agents: Numerous studies have explored the anticancer potential of thiourea derivatives. semanticscholar.orgbiointerfaceresearch.com They can induce apoptosis in cancer cells by inhibiting enzymes like histone deacetylases. Research has shown that modifying the structure, such as creating bis-thiourea compounds, can lead to significant cytotoxicity against cancer cell lines like MCF-7 and HCT116. biointerfaceresearch.com

Antioxidant Agents: Some thiourea derivatives have been identified as having strong antioxidant activity. mdpi.com For example, 1,3-bis(3,4-dichlorophenyl) thiourea demonstrated a high reducing potential against ABTS free radicals. mdpi.com

The ability of the thiourea moiety to interact with biological targets, often through its sulfur and nitrogen atoms, makes it a valuable scaffold in medicinal chemistry. nih.gov

Roles in Agricultural Chemical Research (e.g., as Fungicides and Herbicides)

Thiourea derivatives are integral to the development of modern agrochemicals due to their wide range of biological activities, including fungicidal, herbicidal, and insect growth-regulating properties. semanticscholar.orgresearchgate.netresearchgate.net These compounds can offer lower toxicity and enhanced safety compared to some conventional pesticides, making them suitable for environmentally sensitive applications. acs.org

As Fungicides: Thiourea derivatives have shown significant inhibitory effects against a variety of plant pathogens. acs.org Their development as fungicides is a key area of research to combat crop diseases. nih.gov

A study on aldehydes-thiourea derivatives found them to be promising for controlling postharvest gray mold disease caused by Botrytis cinerea. nih.gov One specific derivative exhibited excellent in vitro antifungal activity against B. cinerea with an EC₅₀ of 0.70 mg/L, outperforming the commercial fungicide boscalid (B143098) (EC₅₀ = 1.41 mg/L). nih.gov The mechanism was found to involve damage to the fungal cell membrane and inhibition of the laccase enzyme. nih.gov

Citral-thiourea derivatives have also been designed as high-efficiency antifungal agents against Colletotrichum gloeosporioides, the fungus responsible for anthracnose in mangos. acs.org

Other research has noted the activity of 1,3-dialkyl or diaryl thioureas against Pyricularia oryzae and Drechslera oryzae. mdpi.com

As Herbicides: Urea (B33335) and thiourea derivatives are widely utilized for weed control. nih.gov Quantitative Structure-Activity Relationship (QSAR) modeling has been employed to design N-benzoyl-N'-pyrimidin-2-yl thioureas with promising herbicidal activity against Brassica napus L. nih.gov These studies help in creating more effective and potentially safer herbicides by understanding how different chemical substituents influence bioactivity. nih.gov

| Compound Class | Target Organism | Finding | Reference |

| Aldehydes-thiourea | Botrytis cinerea | EC₅₀ of 0.70 mg/L, superior to boscalid. nih.gov | nih.gov |

| Citral-thiourea | Colletotrichum gloeosporioides | Showed strong protective efficacy on mango fruit. acs.org | acs.org |

| N-benzoyl-N'-pyrimidin-2-yl thiourea | Brassica napus L. (weed) | Showed promising herbicidal activities, particularly chlorinated derivatives. nih.gov | nih.gov |

Applications in Catalysis and Advanced Material Science

The unique structure of thiourea derivatives, particularly their ability to act as ligands, makes them valuable in catalysis and the development of advanced materials. researchgate.net The sulfur and nitrogen atoms can coordinate with a wide range of metal ions, forming stable complexes. mdpi.comacs.org

Catalysis: Thiourea-metal complexes are researched for their catalytic properties. For example, 1-Benzoyl-3-phenyl-2-thiourea (B1213829) (BPTU) forms stable complexes with transition metals like copper and palladium. A palladium(II) complex of BPTU has been explored as a catalyst for Suzuki-Miyaura coupling reactions, a vital process in organic synthesis.

Advanced Materials: Thiourea derivatives are used as building blocks for new materials. They can be incorporated into polymers, and their ability to interact with metal surfaces is exploited in various industrial applications. ugm.ac.id Radically polymerizable compositions containing thiourea derivatives have been developed for use as dental materials, such as prosthetics, cements, and adhesives. google.com They are also used as precursors in the synthesis of nanoparticles. nih.gov

Development of Chemical Sensors and Probes

The nucleophilic sulfur and nitrogen atoms in the thiourea moiety, along with their capacity for hydrogen bonding, make these compounds excellent chemosensors for detecting various environmental pollutants, including ions and neutral molecules. nih.gov These sensors often work on colorimetric or fluorescent principles, where interaction with the analyte causes a visible color change or a change in fluorescence intensity ("turn-on" or "turn-off"). nih.govnih.gov

Thiourea derivatives have been extensively developed as selective and sensitive sensors for toxic heavy metal ions in aqueous environments. acs.orgnih.gov The thiono group (C=S) shows a strong affinity for soft metal ions. orientjchem.org

Mercury (Hg²⁺): Many thiourea-based sensors exhibit high selectivity for mercury ions. nih.govresearchgate.net For instance, a fluorescent probe, 1-phenyl-3-(pyridin-4-yl)thiourea, was synthesized for the selective recognition of Hg²⁺ over other competitive metal ions. bohrium.com The interaction often leads to fluorescence quenching or enhancement, allowing for quantitative detection. nih.gov

Copper (Cu²⁺): Ninhydrin thiourea derivatives have been used for the selective visual detection of Cu(II) in aqueous solutions. tsijournals.com This led to the development of eco-friendly paper test strips for on-site analysis of copper in wastewater. tsijournals.com

Other Ions: Research has demonstrated the use of thiourea sensors for detecting a range of other metal ions, including lead (Pb²⁺), cadmium (Cd²⁺), zinc (Zn²⁺), and silver (Ag⁺). orientjchem.orgacs.orgacs.org

| Thiourea Derivative Type | Target Ion | Detection Method | Reference |

| 1-phenyl-3-(pyridin-4-yl)thiourea | Hg²⁺ | Fluorescent "turn-on" | bohrium.com |

| Ninhydrin thiourea | Cu²⁺ | Colorimetric (visual) | tsijournals.com |

| Ethyl thiourea derivatives | Hg²⁺, Ag⁺ | Colorimetric (visual) | orientjchem.org |

| General thiourea derivatives | Zn²⁺, Cd²⁺ | Fluorescent | acs.org |

Beyond metal ions, thiourea-based sensors are being developed for other critical analytes. nih.govdigitellinc.com

Nerve Agent Simulants: 1-Benzyl-3-phenylthiourea has been identified as a sensor material for detecting nerve agents and their less toxic simulants, such as dimethylmethylphosphonate (DMMP). chemicalbook.commedchemexpress.commolnova.cn The detection mechanism relies on the similar reaction characteristics between the thiourea derivative and the nerve agent simulant. chemicalbook.com Research in this area aims to create portable, rapid detection systems for these highly toxic compounds. nih.gov

Anions: The hydrogen-bonding capability of the N-H protons in the thiourea scaffold makes it an effective receptor for various anions like fluoride, cyanide, and acetate. nih.govbohrium.comdigitellinc.com The interaction with the anion can disrupt internal charge transfer processes or cause deprotonation, leading to a detectable optical signal. digitellinc.com

Research on Corrosion Inhibition Mechanisms and Materials Protection

Thiourea and its derivatives are well-established as effective corrosion inhibitors for various metals and alloys in different corrosive environments, such as acidic and alkaline solutions. ugm.ac.idresearchgate.netresearchgate.net Their effectiveness stems from their ability to adsorb onto the metal surface, forming a protective film that blocks the active sites for corrosion. orientjchem.orgresearchgate.net The adsorption process can involve both physical (electrostatic) and chemical interactions between the inhibitor's heteroatoms (N, S) and π-electrons (from benzene (B151609) rings) and the metal's surface. semanticscholar.org

A study on 1-Benzyl-3-phenyl-2-thiourea (BPTU) as a corrosion inhibitor for steel in a 1.0 M HCl solution demonstrated its high efficacy. semanticscholar.orgresearchgate.net

Experimental methods showed that BPTU provided a maximum inhibition efficiency of up to 94.99%. semanticscholar.orgresearchgate.net

The study found that BPTU acts as a mixed-type inhibitor, meaning it suppresses both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions. researchgate.net

The presence of benzene rings and polar functional groups in the BPTU molecule are crucial for its strong adsorption and high molecular coverage on the steel surface. chemicalbook.comsemanticscholar.orgchemicalbook.com

Quantum chemical calculations confirmed that the thiourea functional group is the primary center for adsorption onto the metal. semanticscholar.orgresearchgate.net

Similarly, various thiourea derivatives have been tested for the protection of aluminum in both acidic and alkaline solutions, where they hinder the oxidation of the metal. researchgate.netacs.org

Future Directions and Research Opportunities in N Benzyl N Butyl 3 Phenyl 2 Thiourea Studies

Synergistic Approaches Integrating Synthetic Chemistry and Biological Evaluation

A significant future direction in the study of N-Benzyl-N-butyl-3-phenyl-2-thiourea lies in the close integration of synthetic chemistry and biological evaluation. This synergistic approach allows for the iterative refinement of molecular structures to enhance biological activity. The synthesis of a focused library of analogues, systematically varying the substituents on the phenyl and benzyl (B1604629) rings, would be a crucial first step. For instance, the introduction of electron-withdrawing or electron-donating groups could modulate the electronic properties of the molecule, potentially influencing its interaction with biological targets.

The synthesis of such derivatives can be achieved through established methods, such as the reaction of N-benzyl-N-butylamine with phenyl isothiocyanate. The resulting thiourea (B124793) derivatives would then be subjected to a battery of biological assays. Given that thiourea derivatives have shown a broad spectrum of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties, initial screenings could target these areas. mdpi.comkent.ac.uk For example, studies on other thiourea derivatives have demonstrated their potential to inhibit enzymes crucial for microbial survival or cancer cell proliferation. researchgate.netkent.ac.uk A notable study on N,N'-disubstituted thioureas revealed that structural modifications significantly impact their antileishmanial activity, underscoring the importance of a combined synthesis and testing strategy. mdpi.com

Advanced Mechanistic Elucidation of Biological Actions at a Molecular Level

A deep understanding of the mechanism of action at the molecular level is paramount for the rational design of more potent and selective derivatives of N-Benzyl-N-butyl-3-phenyl-2-thiourea. Future research should aim to identify the specific biological targets through which this compound exerts its effects. Techniques such as affinity chromatography, proteomics, and molecular docking can be employed to pinpoint interacting proteins.

Once a target is identified, further studies would be necessary to elucidate the precise binding mode and the functional consequences of this interaction. For example, if the compound is found to be an enzyme inhibitor, detailed kinetic studies could reveal the type of inhibition (e.g., competitive, non-competitive). X-ray crystallography of the compound bound to its target protein would provide invaluable atomic-level insights into the binding interactions, guiding further structural modifications. Research on other thiourea derivatives has shown that they can act as inhibitors of enzymes like urease and carbonic anhydrase, often through coordination with metal ions in the active site. researchgate.net For instance, molecular docking studies on other thiourea derivatives have revealed interactions with key amino acid residues in the active sites of enzymes like DNA gyrase and various kinases. nih.govresearchgate.net

Exploration of Novel Coordination Chemistry and Supramolecular Assemblies

The thiourea moiety is an excellent ligand for a variety of metal ions, owing to the presence of both hard (nitrogen) and soft (sulfur) donor atoms. rsc.orgcardiff.ac.uk This opens up a rich area of research in the coordination chemistry of N-Benzyl-N-butyl-3-phenyl-2-thiourea. The synthesis and characterization of its metal complexes with transition metals (e.g., copper, nickel, zinc) and platinum group metals could lead to new materials with interesting catalytic, magnetic, or optical properties. researchgate.netresearchgate.net The coordination mode of the ligand (monodentate through sulfur or bidentate through sulfur and nitrogen) would likely depend on the metal ion and the reaction conditions.

Furthermore, the ability of the thiourea functional group to form strong hydrogen bonds, particularly the N-H---S and N-H---O interactions in acylthioureas, makes it a valuable building block for the construction of supramolecular assemblies. mersin.edu.trnih.gov Future studies could explore the self-assembly of N-Benzyl-N-butyl-3-phenyl-2-thiourea in the solid state and in solution. The formation of well-defined supramolecular structures such as chains, rings, or more complex networks could be investigated using techniques like single-crystal X-ray diffraction and NMR spectroscopy. These supramolecular architectures could find applications in areas like crystal engineering and host-guest chemistry.

Enhanced Integration of In Silico and Experimental Methodologies

The integration of computational (in silico) and experimental methods is a powerful strategy to accelerate the discovery and optimization of new functional molecules. semanticscholar.org For N-Benzyl-N-butyl-3-phenyl-2-thiourea, in silico techniques can be employed at various stages of the research pipeline. For example, quantum chemical calculations using Density Functional Theory (DFT) can be used to predict the molecule's geometry, electronic structure, and spectroscopic properties, which can then be compared with experimental data.

Molecular docking and molecular dynamics simulations can be used to predict the binding of the compound to potential biological targets and to rationalize structure-activity relationships. nih.govijpsjournal.com These computational predictions can then guide the synthesis of new derivatives with improved binding affinities. Furthermore, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction tools can be used to assess the drug-likeness of the designed compounds at an early stage, helping to prioritize synthetic efforts. Numerous studies on thiourea derivatives have successfully employed this integrated approach to identify promising drug candidates. mdpi.comnih.gov

Expanding Applications in Specialized Chemical Fields and Interdisciplinary Research

Beyond the traditional areas of medicinal and materials chemistry, future research could explore the applications of N-Benzyl-N-butyl-3-phenyl-2-thiourea in more specialized chemical fields. For instance, its potential as an organocatalyst could be investigated. Thiourea derivatives have been shown to be effective catalysts for a variety of organic reactions, often operating through hydrogen bonding to activate substrates. mdpi.com

Interdisciplinary research collaborations could also open up new avenues of investigation. For example, the incorporation of this thiourea derivative into polymer backbones could lead to new functional materials with applications in sensing or separations. Its use as a corrosion inhibitor for metals could also be explored, as some thiourea derivatives have shown promise in this area. nih.gov The versatility of the thiourea scaffold suggests that with creative and collaborative research, N-Benzyl-N-butyl-3-phenyl-2-thiourea could find applications in a wide range of scientific and technological domains.

Q & A

Q. What are the optimal synthetic conditions for 1-Benzyl-1-butyl-3-phenyl-2-thiourea, and how does solvent choice influence yield?

Answer: The synthesis of thiourea derivatives typically involves reacting substituted isothiocyanates with amines. For structurally analogous compounds like 1-Benzyl-3-phenethyl-2-thiourea, the reaction of benzyl isothiocyanate with phenethylamine in ethanol or methanol under reflux (60–80°C) for 4–6 hours yields the product, followed by recrystallization for purification . Solvent polarity and boiling point directly affect reaction kinetics: polar protic solvents (e.g., ethanol) enhance nucleophilicity of amines, while higher boiling points (e.g., methanol) may reduce reaction time.

| Parameter | Value/Details | Source |

|---|---|---|

| Solvent | Ethanol or methanol | |

| Reaction Temperature | Reflux (~60–80°C) | |

| Purification Method | Recrystallization | |

| Molecular Weight | 270.4 g/mol (analogous compound) |

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

Answer: Key techniques include:

- NMR Spectroscopy : H and C NMR identify substituent patterns (e.g., benzyl, butyl, phenyl groups).

- X-ray Crystallography : Resolves bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding in thiourea motifs). For example, analogous thiourea derivatives show C=S bond lengths of ~1.68 Å and N–H···S hydrogen bonds stabilizing crystal lattices .

- FT-IR Spectroscopy : Confirms thiourea functional groups via N–H (~3200 cm) and C=S (~1250 cm) stretches.

Q. How does the oxidation of this compound proceed, and what are the expected products?

Answer: Thiourea derivatives undergo oxidation at the sulfur atom. Using HO or KMnO in acidic/neutral conditions yields sulfoxides (C=S→O) or sulfones (C=SO). Reaction monitoring via TLC or HPLC is recommended to track intermediate sulfoxides .

Advanced Research Questions

Q. How do substitution patterns (e.g., benzyl vs. butyl groups) influence the crystallographic parameters and supramolecular interactions of thiourea derivatives?

Answer: Substituents dictate packing motifs and hydrogen-bonding networks. For example:

- Benzyl groups : Enhance π-π stacking in aromatic systems, as seen in 1-Benzoyl-3-(4-n-butylphenyl)thiourea, where phenyl rings form offset stacks with 3.8 Å spacing .

- Alkyl chains (e.g., butyl) : Introduce flexibility, reducing crystallinity but enabling van der Waals interactions.

| Compound | C=S Bond Length (Å) | Key Interactions | Source |

|---|---|---|---|

| 1-Benzoyl-3-(4-n-butylphenyl)thiourea | 1.681 | N–H···S, π-π stacking | |

| 1-Benzyl-3-phenethyl-2-thiourea | Not reported | N–H···S, C–H···π |

Q. What strategies resolve contradictions in reported biological activity data among structurally similar thiourea derivatives?

Answer: Contradictions may arise from variations in assay conditions, substituent effects, or sample purity. Methodological approaches include:

- Structural-Activity Relationship (SAR) Studies : Systematically compare substituent impacts (e.g., electron-withdrawing groups on thiourea’s bioactivity) .

- Longitudinal Replication : Repeat assays under standardized conditions (e.g., pH, temperature) to isolate variables .

- Computational Modeling : Use DFT or molecular docking to predict binding affinities and validate with experimental IC values.

Q. How can researchers design experiments to assess the thermodynamic stability of this compound under varying environmental conditions?

Answer:

- Thermogravimetric Analysis (TGA) : Measure decomposition temperatures (T) under nitrogen/air atmospheres.

- Differential Scanning Calorimetry (DSC) : Identify phase transitions (e.g., melting points) and enthalpic changes.

- Accelerated Aging Studies : Expose the compound to elevated temperatures/humidity and monitor degradation via HPLC-MS .

Q. What analytical frameworks are recommended for interpreting conflicting data in thiourea derivative reactivity studies?

Answer:

- Multivariate Analysis : Apply PCA (Principal Component Analysis) to identify dominant variables (e.g., solvent polarity, substituent electronic effects).

- Contradiction Mapping : Categorize inconsistencies (e.g., kinetic vs. thermodynamic product ratios) and test hypotheses via controlled kinetic studies .

Methodological Notes

- Synthesis : Prioritize anhydrous conditions to avoid hydrolysis of isothiocyanate intermediates.

- Crystallography : Use single-crystal X-ray diffraction for unambiguous structural assignment; compare with Cambridge Structural Database entries .

- Data Validation : Cross-reference spectral data with PubChem/DSSTox entries for analogous compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.